molecular formula C12H16ClN3O B1454913 {1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride CAS No. 1269358-78-2

{1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride

Cat. No. B1454913
M. Wt: 253.73 g/mol
InChI Key: HHSZDPQPKDIZDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“{1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride” is a chemical compound with the molecular formula C12H16ClN3O and a molecular weight of 253 .


Molecular Structure Analysis

The molecular structure of “{1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride” can be analyzed using various spectroscopic techniques. For instance, 1H NMR spectra can be used in determining the structure of an unknown amine .


Chemical Reactions Analysis

Amines, such as “{1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride”, are known for their ability to act as weak organic bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of “{1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride” can be analyzed using various techniques. For instance, the solubility of amines can be determined .

Scientific Research Applications

  • 1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone

    • Application: This compound is used in early discovery research as part of a collection of unique chemicals .
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

    • Application: This compound was synthesized in a one-pot two-step synthesis by a solvent-free condensation/reduction reaction sequence .
    • Method: The synthesis started from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .
    • Results: The synthesis resulted in good yield .
  • N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

    • Application: This compound is used in the development of highly selective 5-HT1A receptor inhibitors .
    • Method: The compound was synthesized by incorporating a 4-alkyl-1-arylpiperazine scaffold .

Safety And Hazards

The safety data sheet for a similar compound, Tris[2-(dimethylamino)ethyl]amine, indicates that it causes severe skin burns and eye damage . It’s important to handle all chemical compounds with appropriate safety measures.

Future Directions

The future directions for “{1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride” could involve further exploration of its pharmacological effects, given the known antileishmanial and antimalarial activities of pyrazole-bearing compounds . Additionally, the development of more efficient synthesis methods could be a potential area of research.

properties

IUPAC Name

1-[1-(3-methoxyphenyl)pyrazol-4-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c1-9(13)10-7-14-15(8-10)11-4-3-5-12(6-11)16-2;/h3-9H,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSZDPQPKDIZDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1)C2=CC(=CC=C2)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride
Reactant of Route 2
Reactant of Route 2
{1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride
Reactant of Route 3
{1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride
Reactant of Route 4
{1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride
Reactant of Route 5
{1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride
Reactant of Route 6
{1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.